molecular formula C11H16ClNO B2693429 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 57644-67-4

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2693429
CAS No.: 57644-67-4
M. Wt: 213.71
InChI Key: NTELMXWTMUCAEW-UHFFFAOYSA-N
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Description

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl It is a derivative of benzazepine, characterized by the presence of a methoxy group at the 7th position and a hydrochloride salt form

Preparation Methods

The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzyl alcohol and methoxybenzene.

    Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzazepine ring structure.

    Synthetic Routes: One common synthetic route involves the cyclization of 2-aminobenzyl alcohol with methoxybenzene under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the methoxy group or other positions on the benzazepine ring. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be compared with other similar compounds, such as:

    7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: This compound has a similar structure but differs in the position of the methoxy group and the ring structure.

    1-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride: This compound features a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.

    2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-4-10-8-12-6-2-3-9(10)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTELMXWTMUCAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCCC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57644-67-4
Record name 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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